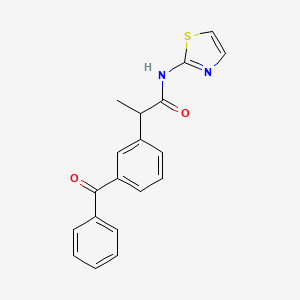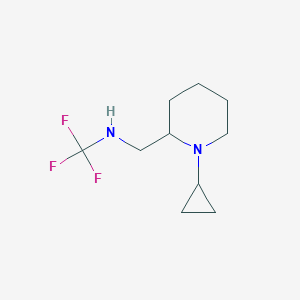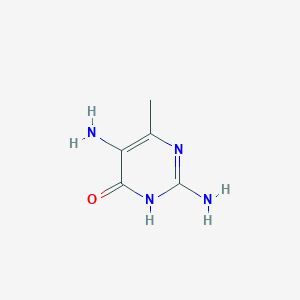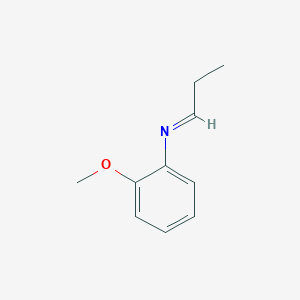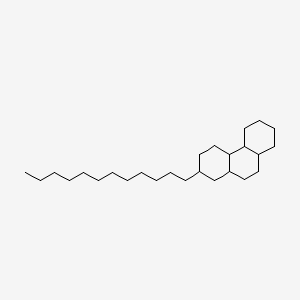![molecular formula C12H19NO4 B13945394 (2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid](/img/structure/B13945394.png)
(2S)-1-[(tert-butoxy)carbonyl]-2-methyl-4-methylidenepyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, to form the Boc-protected amine.
Industrial Production Methods
Industrial production of Boc-protected compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection reaction is the free amine, which can then participate in further synthetic transformations.
Scientific Research Applications
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise assembly of peptides by preventing side reactions.
Organic Synthesis: Used in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid exerts its effects involves the formation of a stable carbamate linkage that protects the amine group. Upon treatment with strong acids, the Boc group is cleaved, releasing carbon dioxide and the free amine . This process is facilitated by the resonance stabilization of the intermediate carbocation.
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also use the Boc group to protect amine functionalities during synthesis.
Carbobenzoxy (Cbz) protected amines: Another common protecting group used in peptide synthesis, which is cleaved by catalytic hydrogenation.
Uniqueness
(S)-1-(Tert-butoxycarbonyl)-2-methyl-4-methylenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in the synthesis of sterically demanding peptides and complex organic molecules.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-methyl-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-6-12(5,9(14)15)13(7-8)10(16)17-11(2,3)4/h1,6-7H2,2-5H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
LGENUJCILYPUNL-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@]1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC(=C)CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


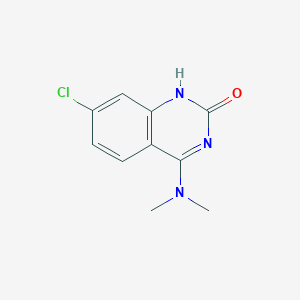


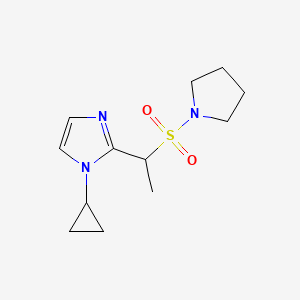

![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)
![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
